molecular formula C13H17NO3 B7476267 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide

Cat. No.: B7476267
M. Wt: 235.28 g/mol
InChI Key: LUUDPEYIKCYKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a chemical compound that features a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide typically involves the reaction of 1,4-benzodioxane-6-amine with various acylating agents. One common method includes the use of 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxane moiety and the presence of the amide group make it a versatile compound for various applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)13(15)14-8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDPEYIKCYKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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